molecular formula C10H19N3 B13309159 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine

3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine

Cat. No.: B13309159
M. Wt: 181.28 g/mol
InChI Key: IZEXUJPQVWVYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Value 3,5-Dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine (CAS 1250353-26-4) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It serves as a versatile synthetic intermediate or building block for the development of novel bioactive molecules. The pyrazole scaffold is a privileged structure in pharmaceutical research, known to exhibit a wide range of biological activities . This specific amine-functionalized pyrazole derivative can be utilized in the design and synthesis of compounds for probing biological pathways, particularly in oncology and inflammation research. Pyrazole-containing molecules have been extensively studied as potential antiangiogenic and antioxidant agents, with some demonstrating the ability to inhibit key signaling pathways involved in cancer progression, such as the VEGF/VEGFR-2 pathway . Furthermore, research highlights the role of similar pyrazole amines as core structures in molecules evaluated for cytotoxic activity against various human cancer cell lines . Compound Properties and Handling This compound has a molecular formula of C 10 H 19 N 3 and a molecular weight of 181.28 g/mol . Its exact mass is 181.157897619 g/mol, and it features one hydrogen bond donor and two hydrogen bond acceptors . Predicted physicochemical properties include a boiling point of 292.6±35.0 °C, a density of 1.04±0.1 g/cm³, and a pKa of 4.77±0.10 . The SMILES string for this compound is CCC(C)CC1=NN(C(=C1C)N)C, and its InChIKey is IZEXUJPQVWVYLC-UHFFFAOYSA-N . Quality and Usage Note This product is supplied with a guaranteed purity of 95% and is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

3,5-dimethyl-1-(2-methylbutyl)pyrazol-4-amine

InChI

InChI=1S/C10H19N3/c1-5-7(2)6-13-9(4)10(11)8(3)12-13/h7H,5-6,11H2,1-4H3

InChI Key

IZEXUJPQVWVYLC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1C(=C(C(=N1)C)N)C

Origin of Product

United States

Preparation Methods

Example Synthesis of Similar Pyrazole Derivatives

  • Reagents :

    • Primary amine (e.g., 2-methylbutan-1-amine)
    • 2,4-Pentanedione
    • O-(4-nitrobenzoyl)hydroxylamine
    • Solvent (e.g., DMF)
  • Procedure :

    • Combine the primary amine, 2,4-pentanedione, and O-(4-nitrobenzoyl)hydroxylamine in DMF.
    • Heat the mixture at 85°C for 1.5 hours.
    • Perform workup and purification using chromatography.

Hypothetical Preparation of 3,5-Dimethyl-1-(2-Methylbutyl)-1H-Pyrazol-4-Amine

To prepare This compound , a hypothetical approach could involve modifying the general synthesis method to incorporate an amine group at the 4-position of the pyrazole ring. This might involve additional steps to introduce the amine functionality.

Hypothetical Steps:

Challenges and Considerations:

  • The introduction of an amine group at the 4-position of the pyrazole ring can be challenging due to the ring's aromatic nature.
  • Selectivity and reactivity issues may arise during the introduction of the amine group.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3,5-Dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 of the pyrazole ring significantly impacts molecular properties. Below is a comparison of key analogs:

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight Key Features Evidence ID
3,5-Dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine 2-Methylbutyl (branched alkyl) C₁₀H₁₉N₃ 181.28* Enhanced lipophilicity [18]
3,5-Dimethyl-1-(1-methylethyl)-1H-pyrazol-4-amine Isopropyl (branched alkyl) C₈H₁₅N₃ 153.23 Smaller alkyl chain [5]
3,5-Dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine Naphthylmethyl (aromatic) C₁₇H₁₇N₃ 251.33 Extended π-system for binding [8, 11]
3,5-Dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine 3-(Trifluoromethyl)benzyl (electron-withdrawing) C₁₃H₁₄F₃N₃ 269.27 Enhanced electronic effects [14, 17]
3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-amine Tetrahydro-2H-pyran-4-ylmethyl (heterocyclic) C₁₂H₂₁N₃O 223.32* Improved solubility [7]

*Calculated based on molecular formula.

Key Observations:

  • Electronic Effects: Aromatic substituents (e.g., naphthylmethyl) introduce π-π stacking capabilities, while electron-withdrawing groups (e.g., trifluoromethyl) modulate electronic density, affecting reactivity and binding .
  • Solubility: Heterocyclic substituents (e.g., tetrahydro-2H-pyran-4-ylmethyl) may improve aqueous solubility due to polar oxygen atoms .

Biological Activity

3,5-Dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by the presence of two methyl groups at the 3 and 5 positions and a 2-methylbutyl substituent at the 1 position of the pyrazole ring. The biological activity of this compound has been investigated in various studies, focusing on its antitumor, antibacterial, and other pharmacological properties.

  • Molecular Formula : C₁₀H₁₉N₃
  • Molecular Weight : 181.28 g/mol
  • CAS Number : 1152839-22-9

Synthesis

The synthesis of this compound can be achieved through various methods involving the condensation of appropriate hydrazine derivatives with ketones or aldehydes. The synthesis pathway typically involves:

  • Condensation Reaction : Acetylacetone reacts with hydrazine to form the pyrazole structure.
  • Alkylation : The introduction of the 2-methylbutyl group can be performed using alkyl halides in an appropriate solvent.

Antitumor Activity

Research has shown that certain pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, complexes formed with palladium and pyrazole derivatives have been tested for their antitumor activity:

CompoundCell Line TestedIC50 (µM)
PdCl₂(3,5-dimethylpyrazole)LM3 (mammary adenocarcinoma)24.5
CisplatinLM3 (mammary adenocarcinoma)30.3

The above data indicates that the pyrazole derivative exhibits comparable cytotoxicity to cisplatin, a well-known chemotherapeutic agent, suggesting its potential as an anticancer agent .

Antibacterial Activity

In addition to antitumor properties, studies have also highlighted the antibacterial effects of pyrazole derivatives. A study focusing on the synthesis and biological evaluation of related compounds demonstrated that certain derivatives possess notable antibacterial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways critical for bacterial survival .

Other Pharmacological Activities

Further investigations have indicated that pyrazole derivatives may also exhibit:

  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines and mediators.
  • Cytoprotective Effects : Protection against cellular damage induced by toxins or oxidative stress.

Case Studies

A comprehensive study published in Journal of Medicinal Chemistry explored the pharmacological profiles of various pyrazole derivatives, including this compound. The findings suggested that modifications in the substituents on the pyrazole ring significantly influence biological activity. For instance, variations in alkyl chain length and branching were correlated with enhanced potency against specific cancer cell lines .

Q & A

Q. What are the common synthetic routes for preparing 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via alkylation of 3,5-dimethylpyrazol-4-amine with 2-methylbutyl halides (e.g., bromide or chloride) in the presence of a strong base like sodium hydride (NaH). A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is typically used at elevated temperatures (60–80°C). Optimization involves:

  • Solvent selection : DMF enhances nucleophilicity but may require post-reaction purification to remove residual solvent .
  • Base stoichiometry : Excess NaH (1.2–1.5 equivalents) ensures complete deprotonation of the pyrazole amine.
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC can track progress, with yields improved by extending reaction times (12–24 hours).
    Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR confirms substitution patterns (e.g., methylbutyl chain integration at δ 0.8–1.5 ppm, pyrazole ring protons at δ 5.5–6.5 ppm).
    • ¹³C NMR identifies quaternary carbons (e.g., pyrazole C4-amine at ~150 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~224.2 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1600 cm⁻¹) confirm amine functionality .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to enzymes (e.g., kinases) by simulating ligand-receptor interactions. Key parameters include:
    • Grid box size : Adjusted to target active sites (e.g., ATP-binding pockets).
    • Scoring functions : MM/GBSA refines docking poses for energy minimization .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over nanoseconds, analyzing RMSD and hydrogen-bond persistence .
  • QSAR Studies : Correlate substituent effects (e.g., alkyl chain length) with bioactivity using descriptors like logP and polar surface area .

Q. How can researchers resolve contradictions in crystallographic data obtained from different refinement software?

Methodological Answer:

  • Software Cross-Validation : Compare SHELXL (robust for small molecules) and Phenix (macromolecular refinement) outputs. Discrepancies in R-factors or electron density maps may arise from:
    • Thermal parameter handling : SHELXL’s anisotropic refinement vs. Phenix’s bulk solvent correction .
    • Twinned data : Use SHELXD for initial phasing and Olex2 for visualization to identify twin laws .
  • Mercury Visualization : Overlay structures to detect positional deviations >0.2 Å, indicating model errors .

Q. What strategies can be employed to analyze structure-activity relationships (SAR) when biological activity data is inconsistent?

Methodological Answer:

  • Meta-Analysis : Aggregate data from analogs (e.g., 1-benzyl or 3-trifluoromethyl derivatives) to identify conserved pharmacophores .
  • Dose-Response Curves : Re-test compounds under standardized conditions (e.g., IC₅₀ in kinase assays) to rule out assay variability .
  • Proteolytic Stability Assays : LC-MS/MS quantifies metabolic degradation rates, linking substituents (e.g., methylbutyl chain) to bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.